An In-depth Technical Guide to 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group, imparts a distinct chemical reactivity profile that is highly valuable in the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery and agrochemical development. The strategic placement of these functional groups allows for selective transformations, making it an attractive intermediate for the synthesis of novel kinase inhibitors and other biologically active compounds.
Chemical and Physical Properties
The physicochemical properties of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.
| Property | Value |
| CAS Number | 124432-63-9 |
| Molecular Formula | C₇H₅BrF₃NO |
| Molecular Weight | 256.02 g/mol |
| Melting Point | 45-46 °C |
| Boiling Point | 86-88 °C (at 21 Torr) |
| Density | 1.637 g/cm³ (Predicted) |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol. |
| Appearance | Colorless to pale yellow solid or liquid. |
Synthesis and Reactivity
Synthesis
Plausible Synthetic Workflow:
Caption: Plausible synthetic workflow for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
General Procedure (Hypothetical):
To a solution of 2-methoxy-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetic acid or a halogenated solvent), a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) would be added portion-wise at a controlled temperature. The reaction mixture would be stirred for a period until the starting material is consumed, as monitored by techniques like TLC or GC-MS. Upon completion, the reaction would be quenched, and the product would be extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated under reduced pressure. The crude product would be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
Reactivity and Key Experimental Protocols
The bromine atom at the 3-position of the pyridine ring is a key functional handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This makes the compound a valuable precursor for creating diverse molecular scaffolds.
3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.
Logical Relationship of Cross-Coupling Reactions:
Caption: Key cross-coupling reactions of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative and may require optimization for specific substrates.
Materials:
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3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)
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Aryl- or heteroarylboronic acid or ester (1.1-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Experimental Workflow:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Procedure:
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To an oven-dried reaction vessel, add 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, the boronic acid/ester, and the base.
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add the palladium catalyst under the inert atmosphere.
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Add the anhydrous and degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
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Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Drug Discovery and Development
Trifluoromethylpyridine moieties are prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule. While specific drug candidates synthesized directly from 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine are not prominently documented in publicly available literature, this building block is of significant interest for the synthesis of kinase inhibitors, particularly Janus kinase (JAK) inhibitors.
The JAK-STAT signaling pathway is a critical pathway in cytokine signaling that regulates cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making JAKs attractive therapeutic targets.
JAK-STAT Signaling Pathway:
Caption: Simplified diagram of the JAK-STAT signaling pathway and the site of action for JAK inhibitors.
The pyridine core of molecules derived from 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine can act as a hinge-binder in the ATP-binding pocket of kinases. The substituents at various positions can be tailored to achieve selectivity and potency for a specific kinase target.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
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¹H NMR: Two aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). A singlet corresponding to the methoxy group protons would be observed in the upfield region (around δ 4.0 ppm).
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¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon bearing the trifluoromethyl group would exhibit a quartet due to coupling with the fluorine atoms. The carbons of the pyridine ring would appear in the aromatic region, and the methoxy carbon would be in the upfield region.
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¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy (Predicted): Characteristic absorption bands would be expected for:
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C-H stretching of the aromatic ring and methoxy group.
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C=C and C=N stretching vibrations of the pyridine ring (typically in the 1600-1400 cm⁻¹ region).
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C-O stretching of the methoxy group.
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Strong C-F stretching vibrations of the trifluoromethyl group (typically in the 1350-1100 cm⁻¹ region).
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C-Br stretching vibration.
Mass Spectrometry (MS) (Predicted):
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The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
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Fragmentation would likely involve the loss of the methoxy group, bromine atom, and potentially rearrangements involving the trifluoromethyl group.
Safety and Handling
Based on available safety data sheets, 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique combination of functional groups allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, to generate diverse and complex molecular architectures. While specific applications in marketed drugs are not yet prominent, its potential as a precursor for kinase inhibitors and other biologically active molecules is significant. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics and other advanced materials.
